BENGHE Foundational & Exploratory

Check Availability & Pricing

MI-773: A Potent and Selective MDM2 Inhibitor
for Antineoplastic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MI-773

Cat. No.: B15573625

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MI-773, also known as SAR405838, is a potent and selective, orally available small-molecule
inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 protein-protein interaction. By
disrupting this critical interaction, MI-773 stabilizes and activates the p53 tumor suppressor
protein, leading to cell cycle arrest, apoptosis, and potent antineoplastic activity in cancers
harboring wild-type TP53. This technical guide provides a comprehensive overview of the
preclinical data supporting the antineoplastic activity of MI-773, including its mechanism of
action, in vitro and in vivo efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by
regulating cell cycle checkpoints, DNA repair, and apoptosis. In many cancers with wild-type
TP53, the function of p53 is abrogated by its negative regulator, MDM2. MDM2 is an E3
ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal
degradation.

MI-773 is a spiro-oxindole derivative designed to mimic the three key p53 amino acid residues
(Phel9, Trp23, and Leu26) that are essential for its binding to MDM2. MI-773 binds with high
affinity (Ki = 0.88 nM) to the p53-binding pocket of MDM2, effectively blocking the MDM2-p53
interaction.[1][2] This disruption prevents the degradation of p53, leading to its accumulation in
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the nucleus. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A
(p21), BBC3 (PUMA), and BAX, which in turn mediate cell cycle arrest and apoptosis.[3]

The following diagram illustrates the mechanism of action of MI-773.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mi-773]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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